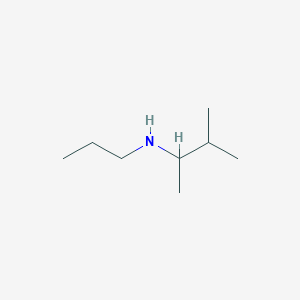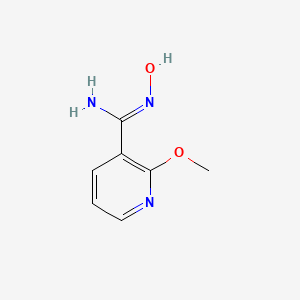
2-(2-Cyanophenyl)-2'-trifluoromethylacetophenone
Vue d'ensemble
Description
The compound 2-(2-Cyanophenyl)acetic acid is a related compound with a molecular weight of 161.16 g/mol . It’s a white to yellow to gray to brown solid . Another related compound, Cyanophenol, is widely used to synthesize liquid crystal materials, medicines, spices, pesticides, corrosion inhibitors, etc .
Synthesis Analysis
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .
Molecular Structure Analysis
The molecular and crystal structure of 2-cyanophenyl phenacyl ether, a related compound, has been determined by single crystal X-ray diffraction study . The crystal structure is stabilized by C–H···O inter-molecular interactions .
Chemical Reactions Analysis
The synthesis of N-(2-cyanophenyl)chloromethanimidothioic chloride and bis[N-(cyanophenyl)chloromethanimidoyl] sulfide are intermediates of a reaction involving 3-formyl (aza)indole and β-aminoacrylate generated from β-ketoester .
Physical And Chemical Properties Analysis
2-(2-Cyanophenyl)acetic acid is a white to yellow to gray to brown solid . It has a molecular weight of 161.16 g/mol .
Applications De Recherche Scientifique
1. Synthesis of Multi-Substituted Pyrrole Derivatives
- Summary of Application: This compound is used in the Van Leusen [3+2] cycloaddition reaction with tosylmethyl isocyanides (TosMICs) and electron-deficient compounds to synthesize pyrrole heterocycles . Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures .
- Methods of Application: The Van Leusen [3+2] cycloaddition reaction is one of the most convenient methods to synthesize pyrrole heterocycles . It is operationally simple, uses easily available starting materials, and has a broad range of substrates .
- Results or Outcomes: The reaction results in the synthesis of pyrrole heterocycles, which have good biological activities and are found in many pharmaceutical and natural product structures .
2. Synthesis of Novel 2-(2-Cyanophenyl)-N-Phenylacetamide Derivatives
- Summary of Application: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized . These derivatives were evaluated for their in vitro anticancer activity against three cancer cell lines .
- Methods of Application: The derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .
- Results or Outcomes: Among all compounds, 3i, 3j, and 3o showed excellent inhibitory activity against MCF-7 and A-549 cell lines . The compound 3j fitted well in the active site pocket, showing the best docking score of 158.072 kcal/mol .
3. One-Pot Syntheses of Fused Quinazolines
- Summary of Application: The compound is used in a one-pot reaction to prepare 1,3-oxazolo- and 1,3-oxazino[2,3-b]quinazoline syntheses .
- Methods of Application: The starting compound can act as a trifunctional electrophilic reagent – it can be attacked by two nucleophilic reagents on the carbon atom of the chloromethanimidoyl chloride .
- Results or Outcomes: The reaction results in the synthesis of 1,3-oxazolo- and 1,3-oxazino[2,3-b]quinazoline syntheses .
4. Synthesis of Ethyl 2-[(2-cyanophenyl)amino]acetate
- Summary of Application: This compound is used in the synthesis of ethyl 2-[(2-cyanophenyl)amino]acetate . This derivative is a useful reagent in organic synthesis .
- Methods of Application: The synthesis involves the reaction of the starting compound with ethyl acetate in the presence of a suitable catalyst .
- Results or Outcomes: The reaction results in the synthesis of ethyl 2-[(2-cyanophenyl)amino]acetate .
5. Synthesis of Novel 2-(2-cyanophenyl)-N-phenylacetamide Derivatives
- Summary of Application: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized . These derivatives were evaluated for their in vitro anticancer activity against three cancer cell lines .
- Methods of Application: The derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .
- Results or Outcomes: Among all compounds, 3i (IC50 = 1.20 μM, IC50 = 1.10 μM), 3j (IC50 = 0.11 μM, IC50 = 0.18 μM), 3o (IC50 = 0.98 μM, IC50 = 2.76 μM) showed excellent inhibitory activity than the standard Etoposide (IC50 = 2.11 μM, IC50 = 3.08 μM) against MCF-7 and A-549 cell lines, respectively . Docking analysis of all the compounds with the human topoisomerase II revealed that the compound 3j fitted well in the active site pocket, showing the best docking score of 158.072 kcal/mol .
Orientations Futures
Propriétés
IUPAC Name |
2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-8-4-3-7-13(14)15(21)9-11-5-1-2-6-12(11)10-20/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZDCVQWJXWBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642331 | |
| Record name | 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenyl)-2'-trifluoromethylacetophenone | |
CAS RN |
898784-45-7 | |
| Record name | 2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)
![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)

